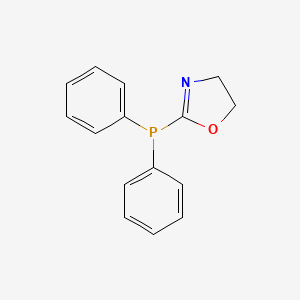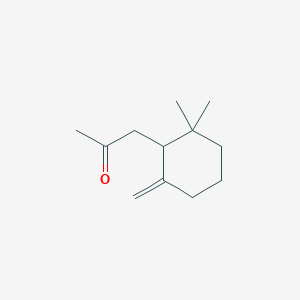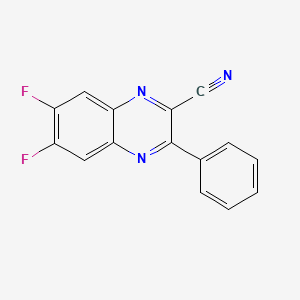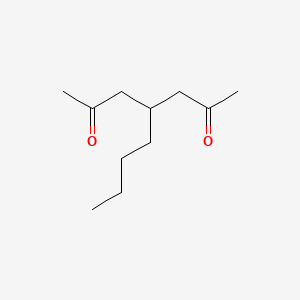![molecular formula C10H12BrN5O2 B14237378 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol CAS No. 380607-28-3](/img/structure/B14237378.png)
2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol is a synthetic compound that features a purine base, which is a fundamental component of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then functionalized to introduce the amino group at the 6-position.
Bromination: The next step involves the bromination of the ethylidene group, which is achieved using bromine or a brominating agent under controlled conditions.
Coupling Reaction: The brominated intermediate is then coupled with propane-1,3-diol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Oxo derivatives.
Reduction: Dehalogenated products.
Hydrolysis: Breakdown products of the purine base and propane-1,3-diol.
Wissenschaftliche Forschungsanwendungen
2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used to study the interactions of purine derivatives with biological macromolecules.
Chemical Biology: It serves as a tool for probing the mechanisms of enzyme action and nucleic acid interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol involves its interaction with biological targets such as enzymes and nucleic acids. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of nucleic acid function. The purine base can also participate in hydrogen bonding and π-π interactions, further modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol: Similar structure but with a chlorine atom instead of bromine.
2-[2-(6-Amino-9H-purin-9-yl)methoxy]ethyl acetate: Contains a methoxy group and acetate ester instead of the bromoethylidene group.
2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol: Lacks the bromoethylidene group.
Uniqueness
The presence of the bromoethylidene group in 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol makes it unique compared to its analogs. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
380607-28-3 |
|---|---|
Molekularformel |
C10H12BrN5O2 |
Molekulargewicht |
314.14 g/mol |
IUPAC-Name |
2-[2-(6-aminopurin-9-yl)-1-bromoethylidene]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrN5O2/c11-7(6(2-17)3-18)1-16-5-15-8-9(12)13-4-14-10(8)16/h4-5,17-18H,1-3H2,(H2,12,13,14) |
InChI-Schlüssel |
VXTQJQSOWQWAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=C(CO)CO)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)


![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)

![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)
